
Estradiol enanthate
Overview
Description
Estradiol enanthate, also known as estradiol heptanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormonal birth control and hormone replacement therapy. This compound is known for its long-lasting effects, making it a popular choice for monthly injectable contraceptives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol enanthate is synthesized by esterification of estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Estradiol enanthate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to estradiol and enanthic acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form estrone enanthate.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form dihydrothis compound.
Major Products Formed:
Hydrolysis: Estradiol and enanthic acid.
Oxidation: Estrone enanthate.
Reduction: Dihydrothis compound.
Scientific Research Applications
Estradiol enanthate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectrometric methods.
Biology: Studied for its effects on cellular processes and gene expression in estrogen-responsive tissues.
Medicine: Extensively researched for its role in hormone replacement therapy, contraceptive formulations, and treatment of menopausal symptoms.
Industry: Utilized in the pharmaceutical industry for the production of long-acting estrogen formulations.
Mechanism of Action
Estradiol enanthate acts as an agonist of the estrogen receptor. Once administered, it is hydrolyzed to estradiol, which then binds to estrogen receptors in target tissues such as the reproductive organs, breasts, and hypothalamus. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound’s long-lasting action is due to its slow release and gradual hydrolysis in the body .
Comparison with Similar Compounds
Estradiol valerate: Another long-acting ester of estradiol, commonly used in hormone replacement therapy.
Estradiol cypionate: Similar in function but with a slightly different ester chain, affecting its pharmacokinetics.
Estradiol benzoate: A shorter-acting ester, used for more immediate but shorter duration effects
Uniqueness: Estradiol enanthate’s unique feature is its balance between duration of action and stability, making it ideal for monthly administration. Its pharmacokinetic profile allows for sustained release and consistent estrogen levels, reducing the frequency of administration compared to shorter-acting esters .
Biological Activity
Estradiol enanthate (EEn) is a synthetic estrogen used primarily in hormone replacement therapy and contraception. As an ester of estradiol, it functions as a prodrug, releasing estradiol upon administration. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and case studies.
Pharmacodynamics
This compound acts as an agonist of estrogen receptors, mimicking the effects of natural estrogens in the body. Its primary biological activities include:
- Regulation of Reproductive Functions : EEn plays a crucial role in regulating the menstrual cycle and maintaining pregnancy.
- Bone Health : It helps in the prevention of osteoporosis by inhibiting bone resorption.
- Cardiovascular Effects : EEn has been associated with favorable lipid profiles and may reduce cardiovascular risks in postmenopausal women.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its route of administration and the resulting bioavailability:
- Administration : EEn is administered via intramuscular injection, leading to high bioavailability (100%).
- Peak Levels : Serum estradiol levels peak approximately 3 to 8 days post-injection. For instance, after a 10 mg injection, peak levels can reach between 283 to 445 pg/mL .
- Half-Life : The elimination half-life ranges from 5.6 to 7.5 days, with detectable levels persisting for up to 30-60 days post-injection .
- Metabolism : EEn is metabolized in the liver through cleavage by esterases, yielding estradiol and other metabolites .
Clinical Applications
This compound is utilized in various clinical settings:
- Hormone Replacement Therapy (HRT) : It is commonly prescribed for menopausal symptoms and osteoporosis prevention.
- Contraception : EEn is used in combination with progestins for effective contraceptive methods.
- Transgender Hormone Therapy : EEn has gained popularity among transgender women for feminizing hormone therapy due to its efficacy in achieving desired estradiol levels .
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 100% (IM) |
Peak Estradiol Levels | 283 - 445 pg/mL (10 mg injection) |
Half-Life | 5.6 - 7.5 days |
Duration of Action | Up to 30 days |
Volume of Distribution | 5.087 L |
Case Studies
-
Hormonal Therapy in Transgender Women :
A study involving transgender women using a regimen of this compound and dihydroxyprogesterone (EEn/DHPA) reported significant increases in serum estradiol levels (mean: 186 pg/mL ± 32 pg/mL) compared to alternative therapies. Participants also expressed high satisfaction regarding breast development while on this regimen . -
Contraceptive Efficacy :
In a clinical trial assessing the efficacy of this compound as a contraceptive method among breastfeeding women, results indicated that monthly injections effectively suppressed ovulation while maintaining adequate estradiol levels . -
Long-term Effects on Bone Density :
Research has shown that long-term administration of this compound significantly improves bone mineral density in postmenopausal women, thereby reducing fracture risk .
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of this compound:
- Estrogen Receptor Agonism : EEn's mechanism as an estrogen receptor agonist underlies its effectiveness in various physiological processes .
- Impact on Lipid Profiles : Clinical evaluations indicate that EEn contributes positively to lipid profiles, which may mitigate cardiovascular disease risk factors in postmenopausal women .
- Psychological Effects : Some studies suggest that hormonal therapy with estradiol can improve mood and reduce depressive symptoms among patients undergoing hormone replacement therapy .
Q & A
Basic Research Questions
Q. What laboratory safety protocols should be prioritized when handling estradiol enanthate?
this compound requires strict adherence to hazard controls. While some safety data sheets (SDS) indicate no significant hazards , others classify it as a suspected carcinogen (H351) and reproductive toxin (H361) . Researchers must:
- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.
- Ensure proper ventilation and access to eyewash stations/safety showers .
- Store the compound in sealed containers under dry, ventilated conditions to prevent decomposition .
- Conduct a risk assessment using multiple SDS sources to address discrepancies in hazard classifications .
Q. How can researchers validate the purity and stability of this compound in experimental setups?
Analytical validation should include:
- Certificates of Analysis (CoA) to confirm >98% purity .
- High-Performance Liquid Chromatography (HPLC) or mass spectrometry to monitor degradation products, especially under storage conditions exceeding recommended parameters .
- Stability testing in solvents (e.g., absolute alcohol) and controlled environments to replicate study conditions .
Q. What are the key considerations for selecting administration routes in animal studies?
- Intramuscular (IM) vs. Subcutaneous (SC): this compound’s pharmacokinetics vary by route. IM injections in oil solutions provide sustained release over weeks, while SC administration (e.g., testosterone enanthate studies) shows stable serum estradiol levels with fewer fluctuations .
- Ester influence: The heptanoate ester prolongs half-life compared to non-esterified estradiol, requiring less frequent dosing in longitudinal studies .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s hormonal interactions in mixed-hormone studies?
this compound may interact with androgens (e.g., testosterone enanthate) by modulating aromatase activity, increasing estradiol conversion . Methodological solutions include:
- Dose-response curves to isolate estradiol-specific effects.
- LC-MS/MS assays to quantify concurrent hormone levels (testosterone, DHT, estradiol) and control for cross-reactivity in immunoassays .
- Pharmacokinetic modeling based on esterified vs. non-esterified estradiol release profiles .
Q. What experimental designs address the pharmacokinetic variability of estradiol esters in preclinical models?
- Comparative pharmacokinetic studies: Use this compound (EEn), valerate (EV), and cypionate (EC) in parallel cohorts to compare release kinetics. For example, EEn’s heptanoate ester extends duration compared to EV’s shorter-chain ester .
- Sampling frequency: Optimize blood collection intervals based on ester half-life (e.g., 7–14 days for EEn in oil-based formulations) .
- Vehicle selection: Use benzyl benzoate/castor oil mixtures to standardize absorption rates across studies .
Q. How can researchers mitigate confounding effects of this compound in studies involving hormonal contraceptives or androgen co-administration?
- Baseline hormone profiling: Measure endogenous estradiol, testosterone, and SHBG levels pre-intervention.
- Control groups: Include cohorts receiving this compound alone and in combination with progestins (e.g., dihydroxyprogesterone acetophenide) to assess additive effects .
- Regulatory compliance: Adhere to controlled substance guidelines for estradiol/testosterone enanthate combinations, particularly in human trials .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent estrogenic effects in heterogeneous cohorts?
- Mixed-effects models to account for inter-individual variability in estradiol metabolism.
- Time-series analysis to correlate serum estradiol levels (peaks at 3–7 days post-IM injection) with physiological endpoints (e.g., uterine weight changes in rodent models) .
- Meta-analysis frameworks to integrate contradictory findings from studies using different esters or administration routes .
Q. How should researchers address discrepancies in this compound’s carcinogenic risk classification across SDS sources?
- In vitro genotoxicity assays: Conduct Ames tests or micronucleus assays to validate manufacturer-reported data .
- Long-term carcinogenicity studies: Use rodent models with chronic dosing (e.g., 6–12 months) to assess tumorigenicity, referencing OECD Guidelines 451/453 .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTZQAOOLFXAY-BZDYCCQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023001 | |
Record name | Estradiol enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-37-0 | |
Record name | Estradiol enanthate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol enanthate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL ENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.